N-(Piperidin-4-YL)pentanamide
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Overview
Description
N-(Piperidin-4-YL)pentanamide is an organic compound that features a piperidine ring attached to a pentanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-YL)pentanamide typically involves the reaction of piperidine with pentanoyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using column chromatography to obtain a high yield of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-YL)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: N-(Piperidin
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-piperidin-4-ylpentanamide |
InChI |
InChI=1S/C10H20N2O/c1-2-3-4-10(13)12-9-5-7-11-8-6-9/h9,11H,2-8H2,1H3,(H,12,13) |
InChI Key |
WZBDIZFFBBEIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1CCNCC1 |
Origin of Product |
United States |
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